molecular formula C23H26N4O5 B2700775 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate CAS No. 1351661-30-7

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate

Cat. No. B2700775
CAS RN: 1351661-30-7
M. Wt: 438.484
InChI Key: QVQTWSDDOFJSQE-UHFFFAOYSA-N
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Description

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate is a useful research compound. Its molecular formula is C23H26N4O5 and its molecular weight is 438.484. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Azole-containing piperazine derivatives, including compounds similar to the specified chemical, have shown moderate to significant antibacterial and antifungal activities in vitro. These compounds exhibited broad-spectrum antimicrobial efficacy against tested strains, suggesting their potential as templates for developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).

Anti-inflammatory Activity

Novel derivatives featuring a piperazine moiety have been synthesized and evaluated for their anti-inflammatory properties. Some of these compounds showed significant in-vitro and in-vivo anti-inflammatory activities, making them candidates for further investigation as anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).

Anticancer Activity

Compounds with a structure similar to the specified chemical have been identified as potential antidiabetic and anticancer agents. These compounds have been shown to improve glucose tolerance and exhibit antiproliferative activity against various cancer cell lines, highlighting their potential in diabetes and cancer treatment (Le Bihan et al., 1999).

Corrosion Inhibition

Benzimidazole derivatives, closely related to the specified chemical structure, have been studied for their ability to inhibit corrosion of metals in acidic solutions. These studies found high inhibition efficiency, suggesting the utility of these compounds in protecting metals from corrosion in industrial applications (Yadav et al., 2016).

Electrochemical Synthesis

Research has explored the electrochemical synthesis of arylthiobenzazoles through the oxidation of compounds containing the piperazine moiety. This innovative method demonstrates the potential of using electrochemical approaches in the synthesis of complex organic molecules, offering a green and efficient alternative to traditional synthesis methods (Amani & Nematollahi, 2012).

properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O.C2H2O4/c1-16-5-4-6-17(13-16)14-21(26)25-11-9-24(10-12-25)15-20-22-18-7-2-3-8-19(18)23-20;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3,(H,22,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQTWSDDOFJSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate

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